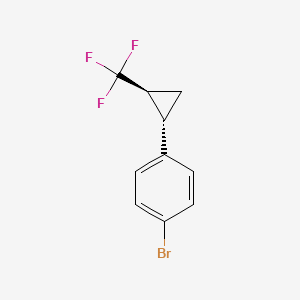

(+/-)-1-溴-4-(反式-2-(三氟甲基)环丙基)苯

描述

The compound (+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene is a type of cyclopropane derivative . Cyclopropane derivatives are a class of organic compounds that contain a three-membered ring of carbon atoms . They are known for their strained ring structure, which makes them highly reactive .

Synthesis Analysis

The synthesis of cyclopropane derivatives involves various methods. One common method is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . This reaction introduces strained rings on a large panel of primary and secondary alkyl iodides . Another method is the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides . This reaction yields various substituted aryl cyclopropanes .Molecular Structure Analysis

The molecular structure of(+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene is characterized by the presence of a cyclopropyl group, a benzene ring, and a bromine atom . The cyclopropyl group is a three-membered ring of carbon atoms, which is known for its strained structure . The benzene ring is a six-membered ring of carbon atoms with alternating double bonds . The bromine atom is a halogen that is commonly used in organic synthesis . Chemical Reactions Analysis

Cyclopropane derivatives, including(+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene, can undergo various chemical reactions due to their strained ring structure . For example, they can participate in palladium-catalyzed cross-coupling reactions with aryl bromides or triflates . They can also undergo intramolecular nickel-catalyzed cross-electrophile coupling reactions .

科学研究应用

三氟甲基取代化合物的合成

三氟甲基化多官能环丙烷是合成各种生物活性化合物的关键中间体,已以高立体选择性获得。此方法已应用于合成复杂的分子,如 (+/-)-反式-三氟去冠状酸,证明了该化合物在构建具有三氟甲基的环丙烷环以增强生物活性或物理性质方面的效用 (B. Jiang, 方江张, W. Xiong, 2003)。

溴化反应的机理见解

研究探索了溴化反应的动力学和机理,包括从溴鎓三氟甲磺酸酯向受体烯烃转移 Br(+)。这提供了对溴化过程中形成的反应性和中间体的详细见解,这在有机合成和芳香族化合物的改性中至关重要 (A. A. Neverov, R. S. Brown, 1998)。

水性介质中的自由基加成

对水性介质中溴原子转移自由基加成的研究突出了溴基反应在不同溶剂(包括水)中的多功能性。这项研究对开发更绿色的合成途径和理解溶剂对自由基反应的影响具有启示作用 (H. Yorimitsu, H. Shinokubo, S. Matsubara, K. Oshima, K. Omoto, H. Fujimoto, 2001)。

作用机制

Target of Action

It’s known that this compound is used in the synthesis of various organic compounds, suggesting that its targets could be a wide range of organic molecules .

Mode of Action

The compound interacts with its targets through chemical reactions, particularly in the formation of cyclopropane rings . It’s involved in cobalt-catalyzed coupling reactions and Suzuki-Miyaura cross-coupling . The compound’s trifluoromethyl group and cyclopropyl ring are key structural elements that influence its reactivity .

Biochemical Pathways

The compound is involved in the synthesis of cyclopropane derivatives . Cyclopropane rings are found in many biologically active compounds, and their synthesis is a key process in medicinal chemistry . The compound can also undergo ring-opening rearrangement .

Result of Action

The result of the compound’s action is the formation of new organic compounds, particularly those containing cyclopropane rings . These products can serve as precursors for the synthesis of various heterocycles .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants . For instance, the compound’s reactivity can be enhanced under certain conditions, such as in the presence of a catalyst .

属性

IUPAC Name |

1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3/c11-7-3-1-6(2-4-7)8-5-9(8)10(12,13)14/h1-4,8-9H,5H2/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTTXTPFMGWOCS-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(F)(F)F)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(F)(F)F)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001180673 | |

| Record name | rel-1-Bromo-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001180673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

900779-70-6 | |

| Record name | rel-1-Bromo-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900779-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1-Bromo-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001180673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(cyclohexen-1-yl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2930903.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2930906.png)

![(2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid](/img/structure/B2930907.png)

![5-Methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2930910.png)

![N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2930911.png)

![Methyl 4-((2-(diethylamino)ethyl)(4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2930921.png)

![5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2930923.png)